6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester
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Overview
Description
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester, also known as Cnidioside B Methyl ester, is a chemical compound with the molecular formula C19H24O10 and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of a glucopyranosyl group attached to a salicylic acid methyl ester moiety, making it a unique glycoside derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester typically involves the glycosylation of salicylic acid methyl ester with a suitable glucopyranosyl donor. One common method involves the use of a lipase enzyme in acetonitrile to achieve regioselective galloylation of methyl beta-D-glucopyranoside . This method ensures high conversion rates and regioselectivity towards the primary hydroxyl group of the glucopyranoside ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step chemical synthesis processes, including selective protection and deprotection steps to ensure the desired regioselectivity and yield. Enzymatic methods, such as the use of lipases, are also explored for their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the glucopyranosyl moiety, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex glycoside derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety may facilitate its binding to carbohydrate receptors, while the salicylic acid methyl ester part can interact with enzymes and proteins involved in inflammatory pathways . This dual interaction contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl beta-D-glucopyranoside: A simpler glycoside with similar glucopyranosyl structure.
Quercetin 3-O-beta-D-glucopyranoside: A flavonoid glycoside with antioxidant properties.
Uniqueness
6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester stands out due to its unique combination of a glucopyranosyl group and a salicylic acid methyl ester moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFBAOUJJRVBT-RRZLQCMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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